molecular formula C7H11N3 B13697583 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B13697583
M. Wt: 137.18 g/mol
InChI Key: DCGNLBKPBVLWGE-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as 6-Me-THIP) is a bicyclic heterocyclic compound characterized by a fused imidazole and partially saturated pyrazine ring. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol. The 6-methyl substituent enhances lipophilicity and steric effects, influencing its pharmacokinetic and pharmacodynamic properties .

Synthesis: The core structure of tetrahydroimidazo[1,2-a]pyrazines is typically synthesized via heterocyclization of amino acids or peptide-like precursors. For example, BIM-46174, a related Gαq protein inhibitor, is derived from l-cysteine and l-cyclohexylalanine, with modifications at the C-terminal carboxyl group to introduce a 4-phenyl-substituted imidazole .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-3,6,9H,4-5H2,1H3

InChI Key

DCGNLBKPBVLWGE-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CN=C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
  • Structure : Replaces the pyrazine ring with pyrimidine.
  • Activity : Antibacterial agents (e.g., hydrazone derivatives 8a–k ) inhibit pathogens like Staphylococcus aureus and Escherichia coli. Neuroprotective applications include treatment of stroke and cardiac arrest .
  • Key Difference : Pyrimidine's electron-rich nature alters binding interactions compared to pyrazine.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids
  • Structure : Fused benzoimidazole and pyrrolopyrazine rings (e.g., compound 8e ).

Substituent Modifications

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Structure : Ethyl group at position 2 (C₂).
  • Properties : Molecular formula C₈H₁₃N₃ , MW 151.21 g/mol. Reduced polarity (1 rotatable bond) compared to 6-Me-THIP .
  • Activity: Not explicitly reported, but C₂ substituents often affect receptor selectivity.
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Structure : Phenyl group at position 3 (C₃).
  • Activity : Antifungal activity against Sporothrix spp. when combined with thiosemicarbazones/thiazolidinediones. Synergizes with itraconazole to overcome resistance .
8,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Structure : Geminal dimethyl groups at C₈.
  • Application : Intermediate in antimalarial drug synthesis (e.g., mCMQ069). Borane reduction steps highlight stability challenges .

Functional Group Additions

Sulfonyl Fluoride Derivatives
  • Example : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-sulfonyl fluoride.
  • Application : SuFEx (Sulfur Fluoride Exchange) click chemistry for bioconjugation .
Carbaldehyde Derivatives
  • Example : 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde.
  • Use : Versatile intermediate for further functionalization (e.g., hydrazone formation) .

Gαq Protein Inhibition

  • BIM-46174/46187 : Dimeric derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Preferentially silence Gαq proteins, making them rare cell-permeable inhibitors. Activity depends on the 4-phenylimidazole substitution .
  • 6-Me-THIP : Methyl at C₆ may enhance membrane permeability but reduce steric hindrance compared to bulkier groups (e.g., cyclohexylmethyl in BIM analogs) .

Anticancer and Antiviral Activity

  • Imidazo[1,2-a]pyrazines : Compounds 3a and 4a interact with kinase hinge regions (e.g., hydrogen bonding to Cys106). Pyrazine or thiophene substituents at C₂ dictate binding orientation .

Antifungal Activity

  • C₃-Substituted Hybrids : Antifungal efficacy against Sporothrix spp. correlates with C₃ modifications (e.g., trifluoromethyl or aryl groups). Low cytotoxicity (IC₅₀ > 100 μM in fibroblasts) .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Activity Reference ID
6-Me-THIP Imidazo[1,2-a]pyrazine C₆-methyl C₇H₁₁N₃ Under investigation
BIM-46174 Imidazo[1,2-a]pyrazine C₄-phenylimidazole C₂₄H₂₈N₄O₂ Gαq protein inhibition
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine C₂-hydrazone C₁₀H₁₂N₆O Antibacterial, neuroprotective
3-Phenyl-THIP Imidazo[1,2-a]pyrazine C₃-phenyl C₁₂H₁₅Cl₂N₃ Antifungal
2-Ethyl-THIP Imidazo[1,2-a]pyrazine C₂-ethyl C₈H₁₃N₃ Not reported

Biological Activity

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused ring system that includes nitrogen atoms. Its molecular formula is C6H9N3C_6H_9N_3, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to significant biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit notable antimicrobial properties. For example, thiosemicarbazones based on this structure have shown efficacy against various pathogens including Trypanosoma cruzi and Leishmania species. These compounds demonstrated IC50 values ranging from 10 nM to 10 µM against these organisms with low cytotoxicity on human cell lines, indicating a favorable selectivity index .

Anti-inflammatory Effects

This compound has been implicated in modulating the P2X7 receptor function. This receptor is involved in inflammatory responses and its antagonism could lead to reduced cytokine release (e.g., IL-1β), suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds derived from tetrahydroimidazo[1,2-a]pyrazine have shown significant cytotoxic effects on various cancer cell lines such as MDA-MB-231 and HepG2 with IC50 values ranging from 0.99 to 9.99 µM. These compounds not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Immunohistochemical analyses indicated a reduction in Ki-67 expression in treated cells, further confirming the anti-proliferative effects .

Study on Antiparasitic Activity

A study conducted on various derivatives of tetrahydroimidazo[1,2-a]pyrazine showed promising results against Trypanosoma cruzi. The compounds were selectively bioactivated by type 1 nitroreductases leading to cytotoxic metabolites that effectively targeted the parasites while exhibiting minimal toxicity to human cells .

Study on Anti-inflammatory Mechanisms

In another study focusing on the modulation of P2X7 receptors, it was found that antagonists derived from this compound class could significantly reduce ATP-induced inflammation in vitro. This suggests a potential therapeutic role in managing chronic inflammatory conditions .

Summary of Findings

Biological Activity Effect IC50 Values Selectivity
AntimicrobialEffective against T. cruzi and Leishmania10 nM - 10 µMHigh
Anti-inflammatoryModulates P2X7 receptorN/AN/A
AnticancerInduces apoptosis in cancer cell lines0.99 - 9.99 µMModerate

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